2-甲氧基-5-(3-(4-甲氧基苯基)-1-(甲磺酰基)-4,5-二氢-1H-吡唑-5-基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

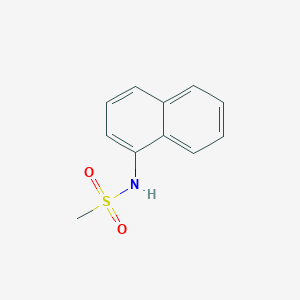

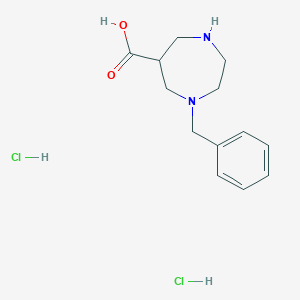

The synthesis of 2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves a two-step reaction process. Initially, a chalcone is prepared through a base-catalyzed aldol condensation of 2-hydroxyacetophenone and 3-methoxybenzaldehyde. This reaction utilizes a novel catalyst, sodium impregnated on activated chicken eggshells (Na-ACE), which is prepared by wet impregnation of NaOH solution on the solid support of activated chicken eggshells. The Na-ACE catalyst is characterized using techniques such as FTIR spectrophotometry, XRD, and SEM. Following the formation of chalcone, it is reacted with hydrazine hydrate to yield the corresponding pyrazoline derivative. The structure of the synthesized compound is confirmed using various analytical methods including FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR, ensuring the successful synthesis of the desired product .

Molecular Structure Analysis

The molecular structure of the synthesized pyrazoline derivative is elucidated using a combination of FTIR, UV-Vis, LC-ESI-MS, and 1H-NMR. These techniques provide detailed information about the functional groups, molecular weight, and the chemical environment of the protons within the molecule, which are crucial for confirming the structure of the synthesized compound. The structure-activity relationship (SAR) study of the aminomethyl derivatives of a related compound suggests that the activity of these compounds is influenced by the pKa value of the aminomethyl moiety, indicating the importance of molecular structure in determining biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the pyrazoline derivative are characterized by the initial aldol condensation to form chalcone, followed by its reaction with hydrazine hydrate to produce the pyrazoline compound. The use of Na-ACE as a catalyst in these reactions demonstrates an innovative approach to catalysis, potentially offering a more sustainable and efficient method for chemical synthesis. The in-vitro antioxidant activities of the chalcone and pyrazoline compounds are also investigated using the DPPH radical scavenging method, with the pyrazoline showing greater antioxidant activity than the chalcone precursor .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized pyrazoline derivative are inferred from the analytical data obtained during structure elucidation. The FTIR spectra provide information on the functional groups present, while the UV-Vis spectra offer insights into the electronic transitions within the molecule. The LC-ESI-MS data reveal the molecular weight and the presence of specific fragments, and the 1H-NMR spectra give details about the chemical environment of the protons. These properties are essential for understanding the behavior of the compound in biological systems and for predicting its reactivity in further chemical reactions. Additionally, the anti-inflammatory potential of related compounds is assessed, with some aminomethyl derivatives showing higher activity than the standard diclofenac sodium, which could be attributed to their physical and chemical properties .

科学研究应用

合成和药理学评估

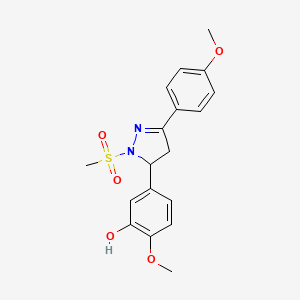

化合物2-甲氧基-5-(3-(4-甲氧基苯基)-1-(甲磺酰基)-4,5-二氢-1H-吡唑-5-基)苯酚属于一类因其药理特性而被研究的化合物。例如,2-甲硫基/2-甲磺酰基/2-甲氧基-5H-[1]苯并吡喃并[4,3-d]嘧啶等衍生物已被合成并筛选出抗血小板和抗伤害感受活性。特别是2-甲氧基衍生物显示出显着的镇痛作用,可与吲哚美辛媲美,突出了这些化合物在疼痛管理和抗炎疗法中的潜力 (Bruno 等人,2004).

分子对接和量子化学计算

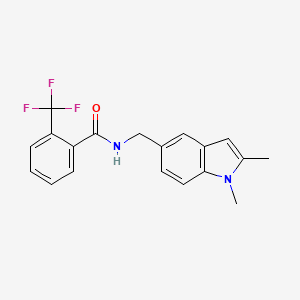

通过分子对接和量子化学计算研究了该化合物的结构,以更好地了解其分子特性。涉及类似结构的研究,如4-甲氧基-{2-[3-(4-氯苯基)-5-(4-(丙烷-2-基)苯基)-4, 5-二氢-1H-吡唑-1-基]-1, 3-噻唑-4-基}苯酚,利用密度泛函理论 (DFT) 优化分子几何构型并评估分子内电荷转移,从而深入了解该化合物的电子特性和潜在生物活性 (Viji 等人,2020).

加成-重排反应

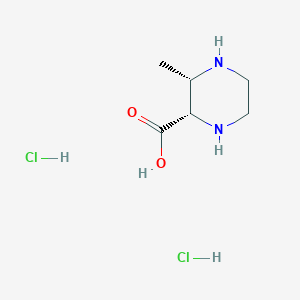

研究还探索了涉及类似化合物的加成-重排反应,为合成功能化的 2-哌啶酮提供了途径。此类化学转化扩大了这些化合物在合成具有潜在治疗应用的新型药物中的用途 (Jao 等人,1996).

抗菌特性

已经合成了一系列新的吡唑并[1,5-a]嘧啶衍生物,并结合苯磺酰基团对其抗菌特性进行了评估。一些衍生物显示出有希望的活性,超过了参比药物,表明这些化合物在开发新的抗菌剂中具有潜力 (Alsaedi 等人,2019).

属性

IUPAC Name |

2-methoxy-5-[5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-24-14-7-4-12(5-8-14)15-11-16(20(19-15)26(3,22)23)13-6-9-18(25-2)17(21)10-13/h4-10,16,21H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTPANPSHHWNDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=C(C=C3)OC)O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(benzylthio)-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2502244.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2502246.png)

![5-(4-(dimethylamino)phenyl)-8,8-dimethyl-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2502247.png)

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2502252.png)

![Ethyl 5-(4-chloro-3-nitrophenylsulfonamido)-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2502254.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2502256.png)

![(E)-N-(1-Cyanocyclopentyl)-3-[4-(ethylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2502260.png)

![8-(5-Bromo-2-methoxyphenyl)-1,3-dimethyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2502264.png)